3-Acetoxy-2,6-dinitropyridine

Carbonic anhydrase Enzyme kinetics Esterase activity

3-Acetoxy-2,6-dinitropyridine (ADNP; IUPAC: (2,6-dinitropyridin-3-yl) acetate; CAS 35666-27-4; molecular formula C₇H₅N₃O₆; MW 227.13 g/mol) is a synthetic nitropyridyl acetate ester bearing electron-withdrawing nitro groups at both the 2- and 6-positions of the pyridine ring. This compound belongs to the dinitropyridine class, a family of heterocycles recognized as versatile precursors for energetic compounds, agrochemicals, biosensors, and biologically active molecules with antitumor, antiviral, and anti-neurodegenerative properties.

Molecular Formula C7H5N3O6
Molecular Weight 227.13 g/mol
CAS No. 35666-27-4
Cat. No. B1228692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetoxy-2,6-dinitropyridine
CAS35666-27-4
Synonyms3-acetoxy-2,6-dinitropyridine
Molecular FormulaC7H5N3O6
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(N=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H5N3O6/c1-4(11)16-5-2-3-6(9(12)13)8-7(5)10(14)15/h2-3H,1H3
InChIKeyORBRXVAYODLQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetoxy-2,6-dinitropyridine (CAS 35666-27-4): A Dinitro-Activated Pyridyl Ester for Carbonic Anhydrase Research and Nitropyridine Synthesis


3-Acetoxy-2,6-dinitropyridine (ADNP; IUPAC: (2,6-dinitropyridin-3-yl) acetate; CAS 35666-27-4; molecular formula C₇H₅N₃O₆; MW 227.13 g/mol) is a synthetic nitropyridyl acetate ester bearing electron-withdrawing nitro groups at both the 2- and 6-positions of the pyridine ring [1]. This compound belongs to the dinitropyridine class, a family of heterocycles recognized as versatile precursors for energetic compounds, agrochemicals, biosensors, and biologically active molecules with antitumor, antiviral, and anti-neurodegenerative properties [2]. ADNP was originally synthesized and kinetically characterized as part of a systematic investigation into the esterase activity of bovine carbonic anhydrase, where it served as a superior substrate relative to its mono-nitro and unsubstituted analogs [1]. Its relatively high aqueous solubility, well-defined solid-state properties (mp 97.5–98.5 °C), and the strong electron-withdrawing effect of the 2,6-dinitro substitution pattern make it a mechanistically informative probe compound [1].

Decoupled binding-catalysis probe for carbonic anhydrase mechanism studies
Aqueous solubility enables cosolvent-free enzyme kinetics assays
Well-defined solid-state properties support procurement quality verification

Why 3-Acetoxy-2,6-dinitropyridine Cannot Be Replaced by Simpler Pyridyl Acetates in Carbonic Anhydrase Mechanistic Studies


Substituting 3-acetoxy-2,6-dinitropyridine (ADNP) with 3-acetoxypyridine (AP) or 3-acetoxy-2-nitropyridine (ANP) in carbonic anhydrase (CA) esterase assays yields fundamentally different kinetic signatures because the 2,6-dinitro substitution pattern uniquely decouples turnover number enhancement from binding affinity changes. Pocker and Watamori demonstrated that while incorporation of the first nitro group (ANP) increases both the turnover number (k₂) and the formal binding constant (k₁/k₋₁) relative to the unsubstituted parent AP, the second nitro group (ADNP) further elevates k₂ by approximately 3.3-fold while leaving the binding constant essentially unchanged at ~6.3 × 10² M⁻¹ [1]. This distinct kinetic profile makes ADNP uniquely suited for experiments designed to isolate the catalytic step from the binding step in the CA mechanism. Furthermore, the pH-activity inflection point shifts from pH 7.56 (ANP) to pH 7.40 (ADNP), placing the latter's maximal sensitivity closer to physiological pH and enabling different experimental windowing in pH-rate profiling studies [1]. Generic pyridyl acetates lacking the 2,6-dinitro motif simply cannot replicate this combination of high turnover, moderate binding, and near-physiological inflection pH.

Target (ADNP)
Analog Risk (ANP / AP)
High turnover number with unchanged binding constant
Turnover increase may be tied to binding change in ANP, while AP shows much lower activity
Near-physiological pH inflection
Shifted inflection may reduce sensitivity at physiological pH
Decoupled kinetic profile for mechanistic isolation
May not provide the same decoupled kinetic readout

Quantitative Differentiation Evidence for 3-Acetoxy-2,6-dinitropyridine vs. Its Closest Analogs


Turnover Number (k₂) Enhancement: ADNP Outperforms Mono-Nitro and Unsubstituted Analogs by 3.3-Fold and 54-Fold Respectively

In a direct head-to-head comparison under identical experimental conditions, 3-acetoxy-2,6-dinitropyridine (ADNP) exhibits a turnover number (k₂) of 2.11 × 10⁴ min⁻¹ at pH 7.47 and 25.0 °C, compared to 6.3 × 10³ min⁻¹ for 3-acetoxy-2-nitropyridine (ANP) and 3.87 × 10² min⁻¹ for 3-acetoxypyridine (AP) [1]. This represents a ~3.3-fold increase over the mono-nitro analog and a ~54-fold increase over the unsubstituted parent ester. Bovine carbonic anhydrase (BCA) was used as the catalyst in 0.05 M phosphate buffer at ionic strength 0.15 [1].

Turnover Number k₂
Head-to-head
2.11×10⁴ min⁻¹ (ADNP), 3.3× vs ANP, 54× vs AP
Supports higher signal-to-noise in CA activity assays
pH 7.47, 25.0 °C, bovine CA, phosphate buffer
Carbonic anhydrase Enzyme kinetics Esterase activity

Decoupled Binding and Catalysis: The Second Nitro Group Increases Turnover Without Altering the Formal Binding Constant

A key mechanistic differentiation of ADNP is that its second nitro group selectively enhances catalytic turnover while leaving the formal binding constant (k₁/k₋₁) essentially identical to that of the mono-nitro analog. The formal binding constant is 6.28 × 10² M⁻¹ for ADNP and 6.37 × 10² M⁻¹ for ANP, both measured at 25.0 °C with bovine carbonic anhydrase [1]. In contrast, the unsubstituted 3-acetoxypyridine (AP) has a significantly lower binding constant of 2.0 × 10² M⁻¹. This pattern establishes that the first nitro group enhances both binding and catalysis, whereas the second nitro group exclusively boosts catalysis [1].

Binding-Catalysis Decoupling
Head-to-head
Binding constant: ADNP ≈ ANP (~6.3×10² M⁻¹); k₂ 3.3× higher
Enables isolation of catalytic step from substrate binding
Bovine CA, pH 6–8, 25.0 °C
Structure-activity relationship Binding affinity Enzyme mechanism

pH-Rate Profile Inflection Point: ADNP Exhibits a Shifted pKₐ Closer to Physiological pH vs. ANP

The sigmoidal pH-activity profile of BCA-catalyzed hydrolysis reveals an inflection point at pH 7.40 for ADNP versus pH 7.56 for ANP, both measured at 25.0 °C in phosphate and Tris buffers at ionic strength 0.15 [1]. A follow-up stopped-flow study confirmed the high-pH activity characteristics of these substrates and characterized acetazolamide inhibition across the pH range [2]. The ~0.16 pH unit shift indicates that the activity-controlling ionizable group in the enzyme experiences a different electrostatic environment when ADNP occupies the active site, likely reflecting the altered electron distribution from the second nitro substituent [1].

Inflection pH
Head-to-head
ADNP pH 7.40 vs ANP pH 7.56
Near-physiological sensitivity for pH-rate profiling
0.05 M phosphate, 25.0 °C, bovine CA
pH-rate profile Enzyme ionization Physiological pH probe

Acetazolamide Inhibition Constant (Ki): ADNP Shows Marginally Tighter Inhibitor Binding Than ANP and AP

The inhibition constant (Ki) for acetazolamide, a classic sulfonamide inhibitor of carbonic anhydrase, was determined in the presence of each pyridyl acetate substrate. At pH 7.47 and 25.0 °C, the apparent Ki values are 2.0 × 10⁻⁷ M for ADNP, 2.9 × 10⁻⁷ M for ANP, and 2.8 × 10⁻⁷ M for AP [1]. The inhibition was characterized as noncompetitive with respect to substrate for all three esters, meaning acetazolamide reduces Vmax without affecting Km [1]. The ~30% lower Ki for ADNP relative to ANP suggests that the 2,6-dinitro substitution subtly alters the active-site environment in a manner that favors inhibitor binding.

Acetazolamide Ki
Head-to-head
2.0×10⁻⁷ M (ADNP), 31% lower than ANP
Supports inhibitor-binding mode analysis
Noncompetitive inhibition, pH 7.47
Enzyme inhibition Acetazolamide Active-site probe

Aqueous Solubility Advantage Over p-Nitrophenyl Acetate Enables Cosolvent-Free CA Esterase Assays

Unlike p-nitrophenyl acetate (p-NPA)—the most widely used chromogenic substrate for carbonic anhydrase esterase assays—3-acetoxy-2,6-dinitropyridine and its analogs possess sufficient aqueous solubility to permit kinetic measurements without added organic cosolvent. Pocker and Watamori explicitly noted this advantage, stating that pyridyl esters are 'moderately soluble in water and the need for organic cosolvent is minimal and can be entirely bypassed' [1]. By comparison, p-NPA kinetic studies routinely require 10% (v/v) acetonitrile, which can perturb enzyme structure and complicate the interpretation of kinetic parameters [1]. The predicted logP for ADNP is 0.49 , indicating balanced hydrophilicity.

Cosolvent-Free Assays
Class-level
No organic cosolvent required vs 10% acetonitrile for p-NPA
Enables direct CA esterase/hydrase comparison
Predicted logP 0.49; class-level advantage
Aqueous solubility Assay development Cosolvent-free kinetics

Predicted Hydrolytic Stability: ADNP Exhibits Moderate Base-Catalyzed Hydrolysis Half-Life Suitable for Buffered Aqueous Studies

The predicted aqueous base-catalyzed hydrolysis rate for ADNP, calculated using the HYDROWIN model, yields a total base-catalyzed rate constant (Kb) of 1.306 L/mol-sec at pH > 8 and 25 °C, corresponding to a half-life of 6.14 days at pH 8 and 61.4 days at pH 7 . These predictions, while not experimentally verified, provide a baseline stability context. The experimental work by Pocker and Watamori confirmed that ADNP liberates 99.5–100% of the theoretical amount of the corresponding nitropyridol upon basic hydrolysis, establishing clean stoichiometric conversion [1].

Hydrolytic Half-Life
Predicted model
t₁/₂ 6.14 d (pH 8), 61.4 d (pH 7)
Sufficient stability for standard assay timeframes
HYDROWIN prediction; experimental stoichiometry confirmed
Chemical stability Hydrolysis half-life Buffer compatibility

Optimal Research and Procurement Application Scenarios for 3-Acetoxy-2,6-dinitropyridine (CAS 35666-27-4)


Mechanistic Enzymology: Resolving the Chemical Step from the Binding Step in Carbonic Anhydrase Catalysis

ADNP is the substrate of choice for investigators seeking to isolate the catalytic step (k₂) from the substrate-binding step in carbonic anhydrase's esterase mechanism. Because its formal binding constant (6.28 × 10² M⁻¹) is essentially identical to that of the mono-nitro analog ANP while its turnover number is 3.3-fold higher, ADNP enables experimental designs where changes in observed rate can be attributed predominantly to catalytic step modulation rather than binding perturbations [1]. This property was exploited in the original Pocker and Watamori stopped-flow studies to probe high-pH activity and acetazolamide inhibition without the confounding influence of variable substrate affinity [2]. Researchers studying CA catalytic mechanism, zinc-hydroxide reactivity, or the role of the active-site ionization should prioritize ADNP over ANP or AP when designing Vmax-focused experiments at near-physiological pH.

Cosolvent-Free Carbonic Anhydrase Esterase Assay Development

For laboratories developing spectrophotometric or stopped-flow CA activity assays, ADNP offers a distinct practical advantage over p-nitrophenyl acetate (p-NPA): its sufficient aqueous solubility eliminates the need for 10% (v/v) acetonitrile or other organic cosolvents [1]. This is particularly valuable when correlating esterase activity with the physiologically relevant CO₂ hydrase activity, as both can now be measured in identical aqueous buffer systems. The strong UV absorption change upon hydrolysis of the acetoxy group provides a convenient spectrophotometric handle [1]. Procurement specifications should require ≥95% purity and confirm the melting point (97.5–98.5 °C) as a rapid identity check [1].

Structure-Activity Relationship Studies of Nitro Group Effects on Heterocyclic Ester Reactivity

ADNP serves as a key member of a systematic nitro-substitution series (AP → ANP → ADNP) that enables quantitative dissection of how sequential electron-withdrawing group incorporation modulates both enzyme-catalyzed and non-enzymatic ester hydrolysis. The distinct kinetic signature—where the first nitro group enhances both binding and catalysis but the second nitro group selectively enhances only catalysis—makes this series an instructive model system for teaching or investigating fundamental principles of enzyme-substrate recognition and electronic effects in catalysis [1]. The dinitropyridine scaffold also positions ADNP as a precursor for further derivatization, as its parent 3-hydroxy-2,6-dinitropyridine (CAS 15128-91-3) is an established intermediate in the synthesis of pyrimidinediamine derivatives with Syk kinase inhibitory activity .

pH-Dependent Enzyme Activity Profiling with Near-Physiological Inflection Point

ADNP's pH-activity inflection point at pH 7.40 places the steepest region of its sigmoidal pH-rate profile precisely at physiological pH, making it an optimal reporter substrate for detecting small pH-dependent changes in carbonic anhydrase activity in the pH 7.0–8.0 range [1]. This 0.16-unit shift relative to ANP (pH 7.56) means that at pH 7.4, ADNP operates closer to its inflection midpoint where small pH fluctuations produce maximal rate changes, enhancing assay sensitivity to pH-dependent enzyme modifications, inhibitor effects, or active-site mutations. Stopped-flow instrumentation is recommended for accurate initial rate determination, particularly at alkaline pH where turnover rates are highest [2].

Application
Selection Property
Validation Focus
CA catalytic step resolution
Decoupled k₂ vs binding constant
Reproducibility of k₂ elevation without binding perturbation
Cosolvent-free CA esterase assays
Aqueous solubility (no cosolvent required)
Activity correlation in purely aqueous buffer
Nitro-group SAR in ester hydrolysis
Systematic series AP-ANP-ADNP
Differential kinetic parameters across series
pH-dependent enzyme activity profiling
Near-physiological inflection pH
pH-rate profile sensitivity around physiological pH
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